molecular formula C20H34O5 B10752411 7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

Cat. No.: B10752411
M. Wt: 354.5 g/mol
InChI Key: NTAYABHEVAQSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is a complex organic compound that belongs to the class of unsaturated carboxylic acids. This compound is characterized by a 20-carbon skeleton that includes a five-membered ring, and it is based on the fatty acid arachidonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the bicyclic core, followed by functional group modifications to introduce the hydroxyoctenyl side chain and the carboxylic acid group . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as chromatography and recrystallization are employed to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, saturated alkyl chains, and various substituted derivatives. These products can be further utilized in different chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[6-(3-Hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

7-[6-(3-hydroxyoct-1-enyl)-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAYABHEVAQSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.